Benzyl 3-acetylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-acetylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of benzyl and acetyl groups attached to the pyrrolidine ring. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-acetylpyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Benzyl 3-acetylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Benzyl 3-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: This compound is structurally similar but lacks the acetyl group, which affects its reactivity and applications.
1-acetylpyrrolidine-3-carbothioamide: This compound has a similar pyrrolidine core but different substituents, leading to distinct chemical properties and uses.
4-acetylpyrrolidine-2-carboxylic acid: Another related compound with variations in the position of the acetyl and carboxylate groups.
Uniqueness: Benzyl 3-acetylpyrrolidine-1-carboxylate is unique due to the presence of both benzyl and acetyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 3-acetylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-11(16)13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
InChI Key |
XHVFDUONNFLXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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